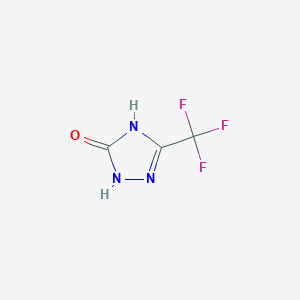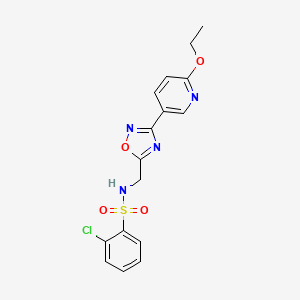
3-(Trifluoromethyl)-1,4-dihydro-1,2,4-triazol-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Trifluoromethyl)-1,4-dihydro-1,2,4-triazol-5-one, also known as CF3-DHMT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a white crystalline solid that is soluble in water and organic solvents. CF3-DHMT has unique properties that make it suitable for use in drug discovery, agricultural research, and material science.
Mécanisme D'action
The mechanism of action of 3-(Trifluoromethyl)-1,4-dihydro-1,2,4-triazol-5-one is still not fully understood. However, studies have shown that it can interact with various cellular targets, including enzymes and receptors. 3-(Trifluoromethyl)-1,4-dihydro-1,2,4-triazol-5-one has been found to inhibit the activity of several enzymes, including proteasomes and histone deacetylases. It has also been shown to interact with various receptors, including GABA receptors and adenosine receptors.
Biochemical and Physiological Effects:
3-(Trifluoromethyl)-1,4-dihydro-1,2,4-triazol-5-one has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspases and inhibiting anti-apoptotic proteins. 3-(Trifluoromethyl)-1,4-dihydro-1,2,4-triazol-5-one has also been found to inhibit angiogenesis by suppressing the expression of vascular endothelial growth factor. In addition, 3-(Trifluoromethyl)-1,4-dihydro-1,2,4-triazol-5-one has been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-(Trifluoromethyl)-1,4-dihydro-1,2,4-triazol-5-one is its versatility. It can be easily modified to create analogs with different biological activities. 3-(Trifluoromethyl)-1,4-dihydro-1,2,4-triazol-5-one is also relatively stable and can be stored for long periods without degradation. However, 3-(Trifluoromethyl)-1,4-dihydro-1,2,4-triazol-5-one is highly reactive and can react with other compounds in the environment, making it challenging to handle. It is also relatively expensive, which may limit its use in some experiments.
Orientations Futures
3-(Trifluoromethyl)-1,4-dihydro-1,2,4-triazol-5-one has significant potential for future research. One area of interest is the development of novel drugs that target various diseases. 3-(Trifluoromethyl)-1,4-dihydro-1,2,4-triazol-5-one can be used as a starting point for the development of new drugs with improved efficacy and fewer side effects. Another area of interest is the use of 3-(Trifluoromethyl)-1,4-dihydro-1,2,4-triazol-5-one in material science. 3-(Trifluoromethyl)-1,4-dihydro-1,2,4-triazol-5-one has unique properties that make it suitable for use in the development of new materials with improved properties, such as increased strength and durability. Finally, 3-(Trifluoromethyl)-1,4-dihydro-1,2,4-triazol-5-one can also be used in agricultural research. It has been found to have insecticidal properties and can be used to develop new pesticides with improved efficacy and safety.
Méthodes De Synthèse
The synthesis of 3-(Trifluoromethyl)-1,4-dihydro-1,2,4-triazol-5-one involves the reaction of 3,3,3-trifluoroacetone and hydrazine hydrate in the presence of an acid catalyst. The reaction proceeds through a series of steps, including the formation of a hydrazone intermediate, which is subsequently cyclized to form 3-(Trifluoromethyl)-1,4-dihydro-1,2,4-triazol-5-one. The synthesis method is relatively simple and can be carried out under mild conditions, making it suitable for large-scale production.
Applications De Recherche Scientifique
3-(Trifluoromethyl)-1,4-dihydro-1,2,4-triazol-5-one has been extensively studied for its potential applications in drug discovery. It has been found to exhibit a wide range of biological activities, including antitumor, antiviral, and antibacterial properties. 3-(Trifluoromethyl)-1,4-dihydro-1,2,4-triazol-5-one has been shown to inhibit the growth of various cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been found to be effective against several viral infections, including HIV and hepatitis C. 3-(Trifluoromethyl)-1,4-dihydro-1,2,4-triazol-5-one has been used as a starting point for the development of novel drugs that target various diseases.
Propriétés
IUPAC Name |
3-(trifluoromethyl)-1,4-dihydro-1,2,4-triazol-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2F3N3O/c4-3(5,6)1-7-2(10)9-8-1/h(H2,7,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCVNEWUGBVOXQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NNC(=O)N1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-5-oxo-N-(3-(trifluoromethyl)phenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2543166.png)
![(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(2,5-dimethylphenyl)methanone](/img/structure/B2543167.png)

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B2543169.png)
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,5-dichlorobenzamide](/img/structure/B2543172.png)
![5-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidine-1-carbonyl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2543173.png)

![1-(3-chloro-4-fluorophenyl)-5-(3-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2543178.png)





![1-(4-chlorobenzyl)-3-isopropylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2543187.png)